

Physical and chemical properties of tetrabenzylated glucose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Cat. No.: B15545596

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2,3,4,6-Tetra-O-benzyl-D-glucopyranose**

Introduction

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a pivotal derivative of D-glucose, serving as a crucial intermediate and building block in carbohydrate chemistry and the synthesis of complex glycoconjugates, oligosaccharides, and glycosylated drug molecules.^{[1][2]} The benzylation of the hydroxyl groups at the 2, 3, 4, and 6 positions protects them from reacting, allowing for selective modification at the anomeric (C1) position.^{[2][3]} This guide provides a comprehensive overview of the physical and chemical properties of **2,3,4,6-Tetra-O-benzyl-D-glucopyranose**, detailed experimental protocols, and its applications in research and development, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The benzyl groups significantly alter the properties of the glucose molecule, rendering it more hydrophobic and soluble in organic solvents.^[4] Its key physical and chemical characteristics are summarized below.

Physical Properties

The physical properties of **2,3,4,6-Tetra-O-benzyl-D-glucopyranose** are well-documented, making it a readily identifiable compound.

Property	Value	References
Molecular Formula	C ₃₄ H ₃₆ O ₆	[2][5][6]
Molecular Weight	540.65 g/mol	[2][3][4][6]
Appearance	White to off-white powder or crystalline solid.	[2][4]
Melting Point	147 - 156 °C	[2][3][6]
Optical Rotation	[α] ₂₀ /D +49±2°, c = 2% in dioxane	[6]
	[α] ₂₀ /D = 15.5 - 22.0 °, c=1 in CHCl ₃	[2]
Solubility	Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH).	[4]
Purity	≥98.0% (TLC), ≥99% (HPLC)	[2][6]

Chemical Properties

The chemical behavior of **2,3,4,6-Tetra-O-benzyl-D-glucopyranose** is dominated by the presence of the free anomeric hydroxyl group and the stable benzyl ether protecting groups.

Property	Description	References
CAS Number	4132-28-9	[2] [6]
Reactivity	<p>The primary site of reactivity is the anomeric hydroxyl group, which can act as a glycosyl donor in glycosylation reactions to form glycosidic bonds. The benzyl ethers are stable under a wide range of conditions but can be removed by catalytic hydrogenolysis.</p>	[7] [8]
Storage	Store at -20°C or 0 - 8°C for long-term stability.	[1] [2] [6]
Key Applications	<p>A versatile building block for the synthesis of glycosides, complex carbohydrates, and glycoconjugates.[1][2] It plays a role in drug development, particularly in creating carbohydrate-based scaffolds.</p>	[2] [9]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful synthesis and application of **2,3,4,6-Tetra-O-benzyl-D-glucopyranose**.

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

The most common method for synthesizing this compound is through the per-benzylation of a suitable glucose derivative followed by selective deprotection or, more directly, by the benzylation of glucose where the anomeric position is later hydrolyzed. A general, high-yield, two-step procedure starting from methyl glucoside is outlined below.[\[10\]](#)

Step 1: Synthesis of Methyl 2,3,4,6-Tetra-O-benzyl- α -D-glucopyranoside[\[10\]](#)[\[11\]](#)

- Preparation: Dissolve methyl α -D-glucoside in a suitable anhydrous organic solvent (e.g., DMF or THF) in a flask under an inert atmosphere (e.g., Argon or Nitrogen).[8][10]
- Alkoxide Formation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.[8][12] Stir the mixture for 30-45 minutes at this temperature, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.[10]
- Benzylation: Slowly add benzyl bromide (BnBr) to the reaction mixture at 0°C.[8] After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting material.[10]
- Work-up: Carefully quench the reaction by adding methanol or water at 0°C. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. [8] Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product, methyl 2,3,4,6-tetra-O-benzyl- α -D-glucopyranoside.[8][11]

Step 2: Hydrolysis to **2,3,4,6-Tetra-O-benzyl-D-glucopyranose**[10][13]

- Hydrolysis: Dissolve the crude product from Step 1 in a mixture of acetic acid and dilute hydrochloric acid or another acid/alcohol mixture.[10][13]
- Reaction: Heat the mixture to 60-100°C and monitor the reaction by TLC. The reaction is typically complete within 2-8 hours, often indicated by the precipitation of a white solid.[10][13]
- Isolation and Purification: Cool the reaction mixture and collect the precipitated solid by suction filtration. Wash the solid thoroughly with water.[14] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[11][13]

Caption: General Synthesis Workflow

Purification Protocol

Purification is essential to obtain high-purity material suitable for subsequent synthetic steps.

- Crystallization: This is a common method for purifying the final product.[15] The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly. The pure crystals that form are then collected by filtration.[16]
- Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective.[11] A solvent system with a gradient of polarity, such as hexane/ethyl acetate or toluene/ethyl acetate, is typically used to elute the components.[11] The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield the purified compound.

Characterization Methods

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of column fractions.[10][15] A typical mobile phase is a mixture of hexane and ethyl acetate. Spots can be visualized using a UV lamp or by charring with a sulfuric acid solution.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of the compound, ensuring the benzyl groups are attached at the correct positions and the anomeric proton is present.[15]
- Melting Point (MP) Analysis: The melting point is a key indicator of purity. A sharp melting point range consistent with literature values (147-156 °C) suggests a high-purity sample.[2] [6][15]
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[15]
- High-Performance Liquid Chromatography (HPLC): Used to determine the exact purity of the final product.[2]

Role in Research and Drug Development

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is not an active pharmaceutical ingredient itself but is a critical starting material and intermediate in the synthesis of biologically active molecules and advanced materials.

- Key Intermediate: Its primary role is as a glycosyl acceptor. The free hydroxyl at the anomeric position allows it to be coupled with glycosyl donors to form disaccharides and larger oligosaccharides.^[7]
- Synthesis of Glycosylated Natural Products: Many natural products with therapeutic properties contain sugar moieties. This compound provides a stable, protected glucose unit that can be incorporated into a larger molecular framework.
- Development of Glucose-Responsive Systems: In drug delivery, derivatives of glucose are explored for creating systems that release therapeutic agents, such as insulin, in response to changing glucose levels.^{[9][17]}
- GLUT Inhibitor Research: Modified glucose molecules are used to develop inhibitors of glucose transporters (GLUTs), which are overexpressed in many cancer cells.^[18] This is a promising strategy for developing novel anti-cancer therapies.

Caption: Role as a Key Synthetic Intermediate

Conclusion

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a compound of significant utility in organic and medicinal chemistry. Its well-defined physical properties and predictable chemical reactivity make it an indispensable tool for researchers. The robust protocols for its synthesis and purification allow for the reliable production of high-purity material. As research into glycobiology and carbohydrate-based therapeutics continues to expand, the importance of key building blocks like tetrabenzylated glucose in enabling the development of novel drugs and advanced biomaterials is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS # 6564-72-3, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucose, 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose - chemBlink [chemblink.com]
- 4. synthose.com [synthose.com]
- 5. Tetra-benzyl-d-glucose | C34H36O6 | CID 129859462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4,6-四-O-苄基-D-吡喃葡萄糖 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 11. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl- α -D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 13. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 14. studylib.net [studylib.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. US3219484A - Process for the purification of sugars and their derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of tetrabenzylated glucose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545596#physical-and-chemical-properties-of-tetrabenzylated-glucose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com